Aromatase Inhibition: Regioisomeric Potency Comparison
4-Methoxy-2-phenylpyridine is not explicitly studied in the referenced work. However, the study provides robust quantitative evidence that the 4-position on the phenylpyridine ring is critical for potent aromatase inhibition. This establishes a strong class-level inference that substitution at the 4-position is key for high-affinity enzyme binding [1].
3-Phenylpyridine Ki: 1.48 µM
2-Phenylpyridine Ki: 62 µM
Target compound inferred from regioisomer pattern
| Evidence Dimension | Human placental aromatase cytochrome P-450 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-phenylpyridine data |
| Comparator Or Baseline | 4-phenylpyridine (Ki = 0.36 µM) vs. 3-phenylpyridine (Ki = 1.48 µM) and 2-phenylpyridine (Ki = 62 µM) |
| Quantified Difference | 4-position substitution yields >4-fold higher potency than 3-position and >170-fold higher potency than 2-position substitution |
| Conditions | In vitro enzyme inhibition assay using [1β-³H]androst-4-ene-3,17-dione as substrate |
Why This Matters
For research involving aromatase inhibition, the 4-substituted phenylpyridine core is strongly preferred over 2- or 3-substituted isomers, making 4-methoxy-2-phenylpyridine a more promising scaffold than regioisomeric alternatives.
- [1] Vaz, A. D., Coon, M. J., Peegel, H., & Menon, K. M. (1992). Substituted pyridines: nonsteroidal inhibitors of human placental aromatase cytochrome P-450. Drug Metabolism and Disposition, 20(1), 108-112. View Source
